molecular formula C26H24N4O3 B11983517 N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 303106-27-6

N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11983517
CAS No.: 303106-27-6
M. Wt: 440.5 g/mol
InChI Key: KVCZYWQWGRZIAB-JVWAILMASA-N
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Description

N’-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxybenzylidene group, and a methylbenzyl ether group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the methoxybenzylidene group: This step involves the condensation of the pyrazole derivative with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

    Attachment of the methylbenzyl ether group: This can be accomplished by reacting the intermediate with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid and 4-methylbenzoic acid.

    Reduction: Formation of N’-(4-methoxybenzyl)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N’-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine
  • N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
  • N’-(4-Methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Uniqueness

N’-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

CAS No.

303106-27-6

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O3/c1-18-7-9-20(10-8-18)17-33-25-6-4-3-5-22(25)23-15-24(29-28-23)26(31)30-27-16-19-11-13-21(32-2)14-12-19/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+

InChI Key

KVCZYWQWGRZIAB-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)OC

Origin of Product

United States

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